

# Discovery and history of 3-Chloro-4-propoxyphenylboronic acid

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## Compound of Interest

Compound Name: 3-Chloro-4-propoxyphenylboronic acid

Cat. No.: B1586962

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An In-depth Technical Guide to **3-Chloro-4-propoxyphenylboronic Acid**: Synthesis, Properties, and Applications in Modern Drug Discovery

**Authored by a Senior Application Scientist**

## Foreword: The Unsung Workhorse of Medicinal Chemistry

In the landscape of modern synthetic chemistry, certain reagents, through their versatility and reliability, become mainstays in the chemist's toolbox. **3-Chloro-4-propoxyphenylboronic acid** is one such molecule. While its specific moment of "discovery" is not prominently documented in a singular, seminal publication, its value is evident in its commercial availability and its implicit role as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its history is therefore best understood not as a standalone story, but as an integral part of the broader narrative of the development of boronic acids as indispensable tools in organic synthesis.<sup>[1][2][3]</sup>

This guide provides a comprehensive overview of **3-Chloro-4-propoxyphenylboronic acid**, from its fundamental properties to a detailed, field-proven synthetic methodology. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors.

## Physicochemical Properties and Structural Data

A solid understanding of a reagent's physical and chemical properties is paramount for its effective use. The key data for **3-Chloro-4-propoxyphenylboronic acid** are summarized below.

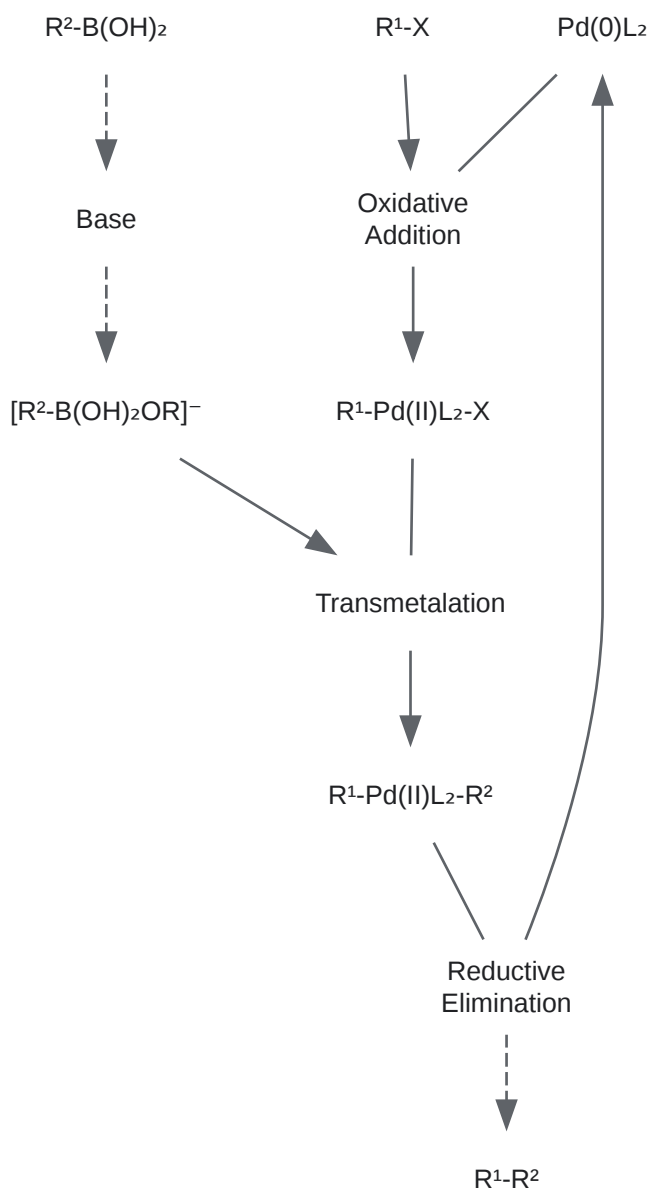
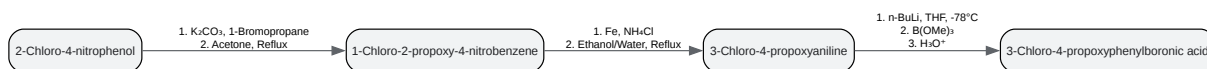
Property	Value	Source(s)
CAS Number	480438-57-1	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BClO <sub>3</sub>	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	214.45 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Solid	<a href="#">[7]</a>
InChI	InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3	<a href="#">[7]</a>
InChI Key	IDDBWHWERWCIGU-UHFFFAOYSA-N	<a href="#">[7]</a>
SMILES	CCCOc1ccc(cc1Cl)B(O)O	

Note: Physical properties such as melting point can vary between batches and suppliers and should be confirmed by the end-user.

## A Proposed Synthetic Route: A Multi-Step Approach

While the original synthesis is not readily found in the literature, a robust and logical synthetic pathway can be constructed based on well-established organic chemistry principles and published methods for analogous compounds. The following multi-step synthesis starts from the readily available 2-chloro-4-nitrophenol.

## Overall Synthetic Scheme



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